molecular formula C20H21FN2O3 B11015799 1-[2-(4-fluorophenyl)ethyl]-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-[2-(4-fluorophenyl)ethyl]-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11015799
M. Wt: 356.4 g/mol
InChI Key: YNTGSIJEIMRLLD-UHFFFAOYSA-N
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Description

1-[2-(4-fluorophenyl)ethyl]-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-fluorophenyl)ethyl]-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-fluorophenylacetic acid with 2-methoxyaniline to form an amide intermediate. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to form the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-fluorophenyl)ethyl]-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Scientific Research Applications

1-[2-(4-fluorophenyl)ethyl]-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of novel materials and polymers.

Mechanism of Action

The mechanism of action of 1-[2-(4-fluorophenyl)ethyl]-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-chlorophenyl)ethyl]-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
  • 1-[2-(4-methylphenyl)ethyl]-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
  • 1-[2-(4-methoxyphenyl)ethyl]-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

1-[2-(4-fluorophenyl)ethyl]-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds .

Properties

Molecular Formula

C20H21FN2O3

Molecular Weight

356.4 g/mol

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H21FN2O3/c1-26-18-5-3-2-4-17(18)22-20(25)15-12-19(24)23(13-15)11-10-14-6-8-16(21)9-7-14/h2-9,15H,10-13H2,1H3,(H,22,25)

InChI Key

YNTGSIJEIMRLLD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)CCC3=CC=C(C=C3)F

Origin of Product

United States

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